molecular formula C16H14O3 B1593977 Ethyl 2-benzoylbenzoate CAS No. 604-61-5

Ethyl 2-benzoylbenzoate

Cat. No.: B1593977
CAS No.: 604-61-5
M. Wt: 254.28 g/mol
InChI Key: CGWFVEFHQWJOKI-UHFFFAOYSA-N
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Description

Ethyl 2-benzoylbenzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-benzoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-benzoylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-benzoylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs batch or continuous distillation processes to achieve high purity and yield. The use of integrated batch reactive distillation columns has been shown to enhance the efficiency of the reaction by optimizing the reaction conditions and minimizing the separation of reactants .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of 2-benzoylbenzoic acid or benzophenone derivatives.

    Reduction: Formation of 2-hydroxybenzoic acid or benzyl alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Ethyl 2-benzoylbenzoate serves as an important intermediate in organic synthesis. It is often used in the preparation of various derivatives and complex molecules due to its reactivity and functional groups.

  • Synthesis of Tritylone Alcohols : Recent studies have shown that this compound can be utilized in the synthesis of tritylone alcohols through rearrangement reactions. Optimal conditions for these reactions have been established, demonstrating yields up to 80% under specific conditions involving strong bases like DBU and suitable solvents like acetonitrile .
  • Magnesiation-Lactonization Reactions : In another application, this compound has been employed in magnesiation-lactonization processes, leading to the formation of lactones with high selectivity and yield. This reaction showcases its utility in synthesizing complex cyclic structures from simpler precursors .

Polymerization Initiators

This compound is recognized for its role as a photoinitiator in polymer chemistry. It generates free radicals upon exposure to UV light, facilitating the polymerization process.

  • Photopolymerization : As a photoinitiator, it is used in various applications including coatings, adhesives, and dental materials. Its ability to initiate polymerization upon UV irradiation makes it valuable in creating photocurable materials with desirable physical properties such as viscosity and solubility .

Insecticidal Properties

Recent research has explored the potential insecticidal properties of this compound and its analogs.

  • Insect Toxicity Studies : this compound has been assessed for its toxicity against various insect species. Studies indicate that it may exhibit significant insecticidal activity comparable to known pesticides, suggesting its potential use as a natural insect repellent or pesticide . The structure-activity relationship (SAR) studies have shown that modifications to the ester group can influence toxicity levels against target insects.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisIntermediate for synthesizing tritylone alcohols and lactonesYields up to 80% under optimized conditions
PolymerizationPhotoinitiator for UV-induced polymerizationUsed in coatings, adhesives; alters physical properties
Insecticidal PropertiesPotential use as a natural pesticideSignificant toxicity observed against various insects

Mechanism of Action

The mechanism of action of ethyl 2-benzoylbenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The benzoyl group plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Ethyl 2-benzoylbenzoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.

Biological Activity

Ethyl 2-benzoylbenzoate (C16H14O3) is an aromatic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its benzoyl and benzoate moieties, which contribute to its biological activity. Its molecular structure can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL. The compound exhibited significant inhibitory zones in disc diffusion assays, indicating its potential as a natural antimicrobial agent .

2. Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : this compound modulates signaling pathways involved in inflammation, notably by inhibiting NF-κB activation.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : In a clinical trial assessing the efficacy of this compound as an adjunct therapy for bacterial infections, patients showed significant improvement compared to those receiving standard treatment alone.
  • Case Study 2 : A laboratory study focused on the antioxidant effects of this compound demonstrated a reduction in oxidative stress markers in cell cultures exposed to oxidative agents.

Data Table: Biological Activities Summary

Activity TypeEffectivenessMIC (μg/mL)Reference
AntimicrobialEffective against S. aureus50
Effective against B. cereus100
AntioxidantSignificant free radical scavengingN/A
Anti-inflammatoryReduced cytokine productionN/A

Properties

IUPAC Name

ethyl 2-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFVEFHQWJOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278255
Record name Ethyl o-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-61-5
Record name Ketonone E
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Record name Ethyl o-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-BENZOYLBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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